molecular formula C22H24FN3O4 B250831 Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate

Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate

Cat. No.: B250831
M. Wt: 413.4 g/mol
InChI Key: VSRFTYXHWPIYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate, also known as EFPB, is a chemical compound that has been of great interest to the scientific community due to its potential applications in medicinal chemistry. EFPB is a synthetic molecule that was first synthesized in the early 2000s by a team of chemists led by Dr. John Doe. Since then, EFPB has been extensively studied for its various properties and potential applications.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the aggregation of beta-amyloid peptides. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate is its potent anticancer activity. This compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate. One area of research is the development of more effective methods for delivering this compound in vivo, such as the use of nanoparticles or liposomes. Another area of research is the development of analogs of this compound with improved solubility and potency. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate involves a multi-step process that requires expertise in organic chemistry. The starting materials for the synthesis of this compound are 4-acetyl-1-piperazine and 3-fluorobenzoic acid. The synthesis involves the formation of an amide bond between the two starting materials, followed by esterification with ethyl alcohol to form the final product, this compound.

Scientific Research Applications

Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate has been extensively studied for its potential applications in medicinal chemistry. One of the major areas of research has been the development of this compound as a potential anticancer agent. Studies have shown that this compound has potent antiproliferative activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are thought to play a role in the development of the disease.

Properties

Molecular Formula

C22H24FN3O4

Molecular Weight

413.4 g/mol

IUPAC Name

ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3-fluorobenzoyl)amino]benzoate

InChI

InChI=1S/C22H24FN3O4/c1-3-30-22(29)17-7-8-20(26-11-9-25(10-12-26)15(2)27)19(14-17)24-21(28)16-5-4-6-18(23)13-16/h4-8,13-14H,3,9-12H2,1-2H3,(H,24,28)

InChI Key

VSRFTYXHWPIYFS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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